molecular formula C10H14O3 B1306347 5-tert-Butyl-3-methyl-furan-2-carboxylic acid CAS No. 436088-94-7

5-tert-Butyl-3-methyl-furan-2-carboxylic acid

Cat. No.: B1306347
CAS No.: 436088-94-7
M. Wt: 182.22 g/mol
InChI Key: ZWQUKLHDVRKODH-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-methyl-furan-2-carboxylic acid is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a tert-butyl group and a methyl group attached to the furan ring

Scientific Research Applications

5-tert-Butyl-3-methyl-furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

5-tert-Butyl-3-methyl-furan-2-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

5-tert-Butyl-3-methyl-furan-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The furan ring’s aromatic nature allows it to participate in π-π interactions and other non-covalent interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar compounds to 5-tert-Butyl-3-methyl-furan-2-carboxylic acid include:

These compounds share structural similarities but differ in the position and type of substituents on the furan ring. The unique combination of tert-butyl and methyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

5-tert-butyl-3-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-5-7(10(2,3)4)13-8(6)9(11)12/h5H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQUKLHDVRKODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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